
Maribavir
描述
马利巴韦尔,商品名为 Livtencity,是一种抗病毒药物,用于治疗移植后巨细胞病毒 (CMV) 感染。 它是一种巨细胞病毒 pUL97 激酶抑制剂,通过抑制人巨细胞病毒酶 pUL97 的活性来发挥作用,从而阻断病毒复制 。 马利巴韦尔于 2021 年 11 月在美国获得医疗使用许可,并于 2022 年 11 月在欧盟获得医疗使用许可 .
准备方法
马利巴韦尔的合成涉及多个步骤。 其中一个关键步骤包括在脱硫剂 N-环己基-N'-(2-吗啉代乙基)-碳二亚胺甲基对甲苯磺酸盐 (morpho-CDI) 的存在下,用异丙基异硫氰酸酯在吡啶中与 4,5-二氯-1,2-苯二胺反应,生成苯并咪唑 。 马利巴韦尔的工业生产方法为专有技术,涉及优化反应条件,以确保高产率和高纯度。
化学反应分析
马利巴韦尔会经历各种化学反应,包括:
氧化: 马利巴韦尔可以在特定条件下被氧化,导致形成各种氧化产物。
还原: 还原反应可以修饰苯并咪唑环,影响马利巴韦尔的抗病毒活性。
取代: 取代反应,特别是苯并咪唑环上的取代反应,会导致形成具有不同药理性质的衍生物。
这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及各种用于取代反应的亲核试剂。 这些反应形成的主要产物取决于所用特定条件和试剂。
科学研究应用
Treatment of Refractory Cytomegalovirus Infections
Maribavir has been evaluated in several clinical trials for its efficacy in treating refractory CMV infections. A notable phase 3 study demonstrated that this compound significantly outperformed investigator-assigned therapy (IAT) in achieving CMV viremia clearance:
- Study Design : 352 patients were randomized to receive either this compound (400 mg twice daily) or IAT (valganciclovir/ganciclovir, foscarnet, or cidofovir) for 8 weeks.
- Results :
- Primary Endpoint : 55.7% of patients on this compound achieved confirmed CMV clearance compared to 23.9% on IAT (P < .001).
- Secondary Endpoint : Symptom control was maintained in 18.7% of the this compound group versus 10.3% in the IAT group (P = .01).
- Adverse Events : Rates of treatment-emergent adverse events were similar between groups, but this compound showed lower rates of acute kidney injury and neutropenia compared to traditional therapies .
Prophylaxis Against Cytomegalovirus Infection
This compound has also been investigated for its prophylactic use in preventing CMV infections post-transplantation:
- A study indicated that this compound reduced the incidence of CMV infection significantly compared to placebo, with lower rates of anti-CMV therapy required during treatment .
- The drug's ability to avoid myelosuppression—common with other antiviral agents like ganciclovir—further supports its use as a prophylactic agent .
Safety Profile
The safety profile of this compound is noteworthy:
- It has been associated with fewer treatment discontinuations due to adverse events compared to traditional therapies.
- Patients receiving this compound experienced less nephrotoxicity and myelotoxicity, making it a safer option for vulnerable populations .
Case Study Overview
Study Type | Patient Population | Treatment | Primary Endpoint Achieved | Adverse Events |
---|---|---|---|---|
Phase 3 | Hematopoietic and solid organ transplant recipients with refractory CMV | This compound vs IAT | 55.7% vs 23.9% (P < .001) | Similar rates; lower nephrotoxicity |
Prophylaxis | Post-transplant patients | This compound | Reduced incidence compared to placebo | Lower myelosuppression |
Notable Findings
- In a phase 2 trial comparing this compound with valganciclovir for preemptive treatment of first CMV infection, this compound demonstrated non-inferiority in efficacy while maintaining a better safety profile .
- Ongoing research is focused on understanding resistance mechanisms and optimizing treatment protocols involving this compound .
作用机制
马利巴韦尔通过竞争性抑制人巨细胞病毒酶 pUL97 的蛋白激酶活性来发挥其抗病毒作用 。 这种抑制阻止了病毒 DNA 复制、衣壳化以及病毒衣壳核输出所需的蛋白质磷酸化 。 pUL97 的天然底物包括 ppUL44、pp65、RNA 聚合酶 II 大亚基、视网膜母细胞瘤蛋白、核纤层蛋白 A 和 C、p32、核输出复合物 (UL50、UL53)、组蛋白脱乙酰酶 1 和真核延伸因子 δ .
与相似化合物的比较
马利巴韦尔与其他抗病毒剂相比具有独特之处,因为它对 pUL97 激酶具有特异性抑制作用。 相似的化合物包括:
更昔洛韦: 靶向 CMV DNA 聚合酶,但作用机制不同,耐药风险更高。
伐昔洛韦: 更昔洛韦的前药,具有类似的特性。
西多福韦: 另一种靶向 DNA 聚合酶的抗病毒药物,但具有明显的肾毒性。
膦甲酸: 抑制病毒 DNA 聚合酶,但与肾毒性相关。
相似化合物的比较
Maribavir is unique compared to other antiviral agents due to its specific inhibition of the pUL97 kinase. Similar compounds include:
Ganciclovir: Targets CMV DNA polymerase but has a different mechanism of action and a higher risk of resistance.
Valganciclovir: A prodrug of ganciclovir with similar properties.
Cidofovir: Another antiviral that targets DNA polymerase but has significant nephrotoxicity.
Foscarnet: Inhibits viral DNA polymerase but is associated with renal toxicity.
This compound’s unique mechanism of action and favorable safety profile make it a valuable alternative for patients with resistant CMV infections .
生物活性
Maribavir, an oral benzimidazole riboside, has emerged as a significant antiviral agent specifically targeting cytomegalovirus (CMV) infections, particularly in immunocompromised patients such as those undergoing hematopoietic stem cell transplantation (HSCT) or solid organ transplantation (SOT). This article discusses the biological activity of this compound, focusing on its mechanisms of action, pharmacodynamics, clinical efficacy, and safety profile based on recent research findings.
This compound exhibits a unique mechanism of action distinct from traditional anti-CMV agents. It primarily inhibits the UL97 protein kinase, which is crucial for CMV DNA replication, encapsidation, and nuclear egress of viral capsids. Unlike conventional therapies that target CMV DNA polymerase, this compound's inhibition of UL97 leads to a multimodal effect on the virus's lifecycle . This mechanism allows this compound to retain activity against CMV strains resistant to other antiviral agents like ganciclovir and foscarnet .
Pharmacodynamics and Pharmacokinetics
This compound has a bioavailability of approximately 40% and is highly protein-bound (~98%). The drug is metabolized primarily by CYP3A4, with its main metabolite being VP4469, which lacks antiviral activity . Notably, this compound does not require intracellular activation, making it pharmacologically active in its parent form. Studies have shown that doses of 400 mg twice daily can maintain unbound plasma concentrations above the CMV 50% inhibitory concentration .
Table 1: Pharmacokinetic Profile of this compound
Parameter | Value |
---|---|
Bioavailability | 40% |
Protein Binding | ~98% |
Main Metabolite | VP4469 |
Primary Metabolism | CYP3A4 |
Dosing Regimen | 400 mg BID |
Clinical Efficacy
The clinical efficacy of this compound was evaluated in several pivotal studies. The SOLSTICE trial (NCT02931539) demonstrated that this compound significantly outperformed investigator-assigned therapy (IAT) in achieving CMV viremia clearance. In this phase 3 trial involving 352 patients, 55.7% of those treated with this compound achieved the primary endpoint compared to only 23.9% in the IAT group (P < .001) . Furthermore, this compound showed superior performance in maintaining symptom control related to CMV infection.
Table 2: Key Findings from the SOLSTICE Trial
Endpoint | This compound (%) | IAT (%) | Adjusted Difference (%) |
---|---|---|---|
Primary Endpoint: Viremia Clearance | 55.7 | 23.9 | 32.8 |
Key Secondary Endpoint: Symptom Control | 18.7 | 10.3 | 9.5 |
Safety Profile
The safety profile of this compound appears favorable compared to traditional therapies. In the SOLSTICE trial, treatment-emergent adverse events (TEAEs) were reported at similar rates between groups (this compound: 97.4%; IAT: 91.4%). However, this compound was associated with significantly lower rates of acute kidney injury (8.5% vs. 21.3%) and neutropenia (9.4% vs. 33.9%) compared to foscarnet and ganciclovir/valganciclovir respectively . Furthermore, fewer patients discontinued treatment due to TEAEs with this compound (13.2%) compared to IAT (31.9%).
Case Studies and Pediatric Use
Recent case studies have highlighted the effectiveness and tolerability of this compound in pediatric populations with refractory CMV infections . A small cohort study indicated that this compound was well tolerated and effective in treating pediatric patients who are immunocompromised.
属性
IUPAC Name |
(2S,3S,4R,5S)-2-[5,6-dichloro-2-(propan-2-ylamino)benzimidazol-1-yl]-5-(hydroxymethyl)oxolane-3,4-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19Cl2N3O4/c1-6(2)18-15-19-9-3-7(16)8(17)4-10(9)20(15)14-13(23)12(22)11(5-21)24-14/h3-4,6,11-14,21-23H,5H2,1-2H3,(H,18,19)/t11-,12-,13-,14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJFBVJALEQWJBS-XUXIUFHCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC2=CC(=C(C=C2N1C3C(C(C(O3)CO)O)O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC1=NC2=CC(=C(C=C2N1[C@@H]3[C@H]([C@H]([C@@H](O3)CO)O)O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Cl2N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60170091 | |
Record name | Maribavir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60170091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Human cytomegalovirus (CMV) is a herpesvirus commonly causing infection in patients following stem cell or organ transplants. As with other herpesviruses, CMV tends to persist in the host and become reactivated under immunosuppressive conditions - patients requiring multiple immunosuppressive medications to combat transplant rejection are thus at a much higher risk of developing serious CMV infections. Maribavir belongs to a class of anti-cytomegalovirus antivirals called benzimidazole ribosides. It competitively inhibits the human CMV pUL97 viral protein kinase, which results in viable but severely defective viruses upon replication, although the reasons for this remain poorly defined. In addition, maribavir also inhibits viral release from the nucleus to the cytoplasm by inhibiting pUL97-dependent phosphorylation of the nuclear lamina component lamin A/C, although the extent to which this activity contributes to its antiviral efficacy is unclear. | |
Record name | Maribavir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06234 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
176161-24-3 | |
Record name | Maribavir | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=176161-24-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Maribavir [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0176161243 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Maribavir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06234 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Maribavir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60170091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MARIBAVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PTB4X93HE1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Maribavir against CMV?
A1: this compound is a benzimidazole riboside that acts as a potent and selective inhibitor of the CMV UL97 protein kinase. [, , , ] It functions as a competitive inhibitor of adenosine triphosphate (ATP), binding to the UL97 kinase and preventing its phosphorylation activity. [, ] This inhibition disrupts multiple stages of the viral life cycle, including DNA replication, encapsidation, and nuclear egress. [, , ]
Q2: How does inhibition of UL97 kinase affect CMV replication?
A2: UL97 kinase plays a crucial role in several late stages of CMV replication. [] Inhibiting UL97 prevents the phosphorylation of viral and cellular proteins essential for viral DNA packaging, assembly of viral capsids, and the egress of viral particles from the nucleus. [, ] This ultimately reduces the production of infectious viral progeny. [, ]
Q3: Does this compound target CMV strains resistant to other antivirals?
A3: Yes, this compound demonstrates activity against a wide range of CMV strains, including those resistant to conventional antiviral agents like ganciclovir, valganciclovir, cidofovir, and foscarnet. [, , , , , ] This is because this compound's mechanism of action targets a different viral protein (UL97 kinase) than these traditional DNA polymerase inhibitors. [, , , ]
Q4: What is the molecular formula and weight of this compound?
A4: The scientific literature provided does not explicitly mention the molecular formula and weight of this compound. For accurate information, please refer to chemical databases or the manufacturer's documentation.
Q5: How do structural modifications to the this compound molecule affect its activity?
A5: Research on this compound analogs, specifically imidazopyridine nucleoside derivatives, revealed that even minor structural changes can significantly impact antiviral activity. [] In this study, the synthesized analogs, designed as 4-(or 7)-aza-d-isosters of this compound, did not exhibit notable antiviral activity. [] This emphasizes the importance of specific structural features for this compound's interaction with UL97 kinase and its antiviral efficacy. Further research on structural modifications is necessary to fully elucidate the structure-activity relationship and potentially develop analogs with improved properties.
Q6: Are there any known mutations in viral proteins that confer resistance to this compound?
A6: Yes, prolonged this compound treatment can lead to the emergence of resistance mutations in the UL97 kinase. [, , ] The most common mutations are T409M, H411Y, and C480F. [, ] These mutations are located within or near the ATP binding site of UL97, directly interfering with this compound binding and inhibiting its activity. [, ] Additionally, mutations in UL27, another viral protein, have also been linked to this compound resistance. [, ] The exact role of UL27 in this compound's mechanism of action is not fully understood, but research suggests it might interact with UL97 or be involved in viral DNA synthesis or egress. [, ]
Q7: How is this compound absorbed and metabolized in the body?
A7: this compound exhibits high oral bioavailability (fraction absorbed >90%) and is rapidly absorbed after oral administration. [] It is primarily metabolized by the hepatic enzyme CYP3A4. [, ] The major metabolite, VP44669, is pharmacologically inactive and is excreted in urine and feces. []
Q8: Does the presence of food or antacids affect this compound absorption?
A8: Studies show that while food may delay the time to reach maximum plasma concentration (Tmax) of this compound, it does not significantly affect its overall exposure (AUC). [] This suggests that this compound can be administered with food without compromising its efficacy. [] Similarly, co-administration with antacids does not appear to clinically affect the AUC of this compound. [] Crushing this compound tablets also does not significantly impact its pharmacokinetic profile. []
Q9: What challenges are associated with using this compound in real-world settings?
A9: While clinical trials have demonstrated the efficacy of this compound, real-world experience suggests it is not a guaranteed solution for CMV infection. [] Breakthrough CMV infection, including cases with emerging resistance, has been reported in transplant recipients receiving this compound. [, ] Factors like high viral load at treatment initiation and the potential for emergent resistance highlight the need for continued monitoring and individualized treatment strategies. [, ]
Q10: What analytical methods are used to quantify this compound?
A10: A highly sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed and validated for the simultaneous quantification of this compound and Fostemsavir in human plasma. [] This method allows for rapid analysis within 5 minutes, offering a valuable tool for pharmacokinetic studies and therapeutic drug monitoring. []
Q11: What is the current FDA approval status of this compound?
A11: this compound received FDA approval in November 2021 for the treatment of adult and pediatric patients with post-transplant CMV infection/disease refractory to prior treatment with ganciclovir, valganciclovir, cidofovir, or foscarnet (with or without genotypic resistance). [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。